

## Section 1: Core Concepts and Chemical Identity

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### Compound of Interest

Compound Name: *Phenylhydrazine Oxalate*

CAS No.: 37887-33-5

Cat. No.: B3028895

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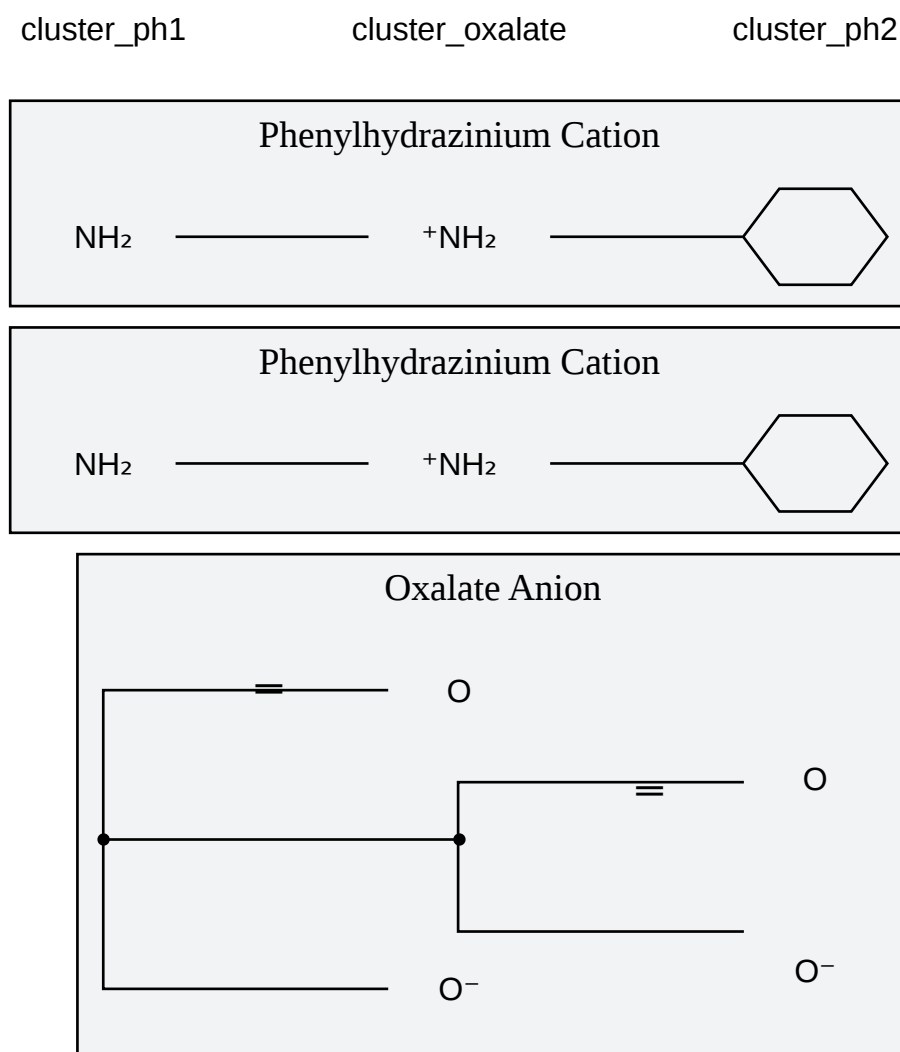
**Phenylhydrazine oxalate** (CAS 37887-33-5) is the salt formed from the reaction of phenylhydrazine, a potent organic reagent, and oxalic acid. While phenylhydrazine free base is an oily liquid that is susceptible to oxidation and discoloration upon exposure to air and light, its salt forms, such as the oxalate, offer superior stability, ease of handling, and improved shelf-life.[1][2] This makes **phenylhydrazine oxalate** a preferred choice in many laboratory and industrial settings for applications requiring the controlled delivery of the phenylhydrazine moiety.

Its primary utility lies in its role as a key intermediate and reagent in organic synthesis. It is most famously employed in the Fischer indole synthesis for the creation of indole ring systems, which are foundational structures in numerous pharmaceuticals and natural products.[3][4] Additionally, it serves as a classical derivatizing agent for aldehydes and ketones, facilitating their identification and characterization through the formation of stable, crystalline phenylhydrazones.[4][5]

Structural Elucidation:

There is some ambiguity in commercial listings regarding the precise stoichiometry of **phenylhydrazine oxalate**. The molecular weight is cited as approximately 198.18 g/mol [6] and 306.32 g/mol .[7][8][9] The latter corresponds to a 2:1 salt of phenylhydrazine and oxalic

acid, where two molecules of phenylhydrazine are protonated by one molecule of the diprotic oxalic acid. This 2:1 structure, bis(phenylhydrazinium) oxalate, is supported by canonical SMILES data and is the more commonly referenced form.[10]



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Figure 1: Chemical Structure of Bis(phenylhydrazinium) Oxalate (2:1 Salt).

## Section 2: Physicochemical Properties

The key physical and chemical properties of **phenylhydrazine oxalate** are summarized below. These data are essential for researchers in planning experiments, ensuring safe handling, and performing accurate calculations.

Property	Value	References
CAS Number	37887-33-5	[6][7][8][9][10]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>4</sub> O <sub>4</sub> (2:1 salt)	[8][10]
Molecular Weight	306.32 g/mol (2:1 salt)	[7][8][9][10]
Appearance	White to orange or green crystalline powder	[10]
Purity	Typically ≥98%	[7]
Storage Conditions	Store at room temperature under an inert atmosphere. Keep container tightly closed.	[6]
Canonical SMILES	OC(=O)C(O)=O.NNC1=CC=C C=C1.NNC1=CC=CC=C1	[10]
InChI Key	VZKYNNMENSLGRM- UHFFFAOYSA-N	[10]

## Section 3: Synthesis and Characterization

The synthesis of **phenylhydrazine oxalate** is a straightforward acid-base neutralization reaction. The choice of methodology depends on the desired scale and purity.

### Protocol 3.1: Laboratory-Scale Batch Synthesis

This protocol provides a reliable method for preparing high-purity **phenylhydrazine oxalate** suitable for research applications. The procedure is based on classical precipitation methods described in the literature.[11]

**Causality:** The choice of solvent is critical. Using a non-polar solvent like diethyl ether, in which the starting materials are soluble but the resulting salt is not, allows for direct precipitation of a relatively pure product. An aqueous method is also viable and leverages the lower solubility of the salt in cold water for isolation.

Materials:

- Phenylhydrazine (freshly distilled)
- Oxalic acid dihydrate
- Diethyl ether or deionized water
- Ethanol (for washing)

Equipment:

- Erlenmeyer flask
- Magnetic stirrer and stir bar
- Büchner funnel and filter flask
- Vacuum source
- Drying oven or vacuum desiccator

Procedure:

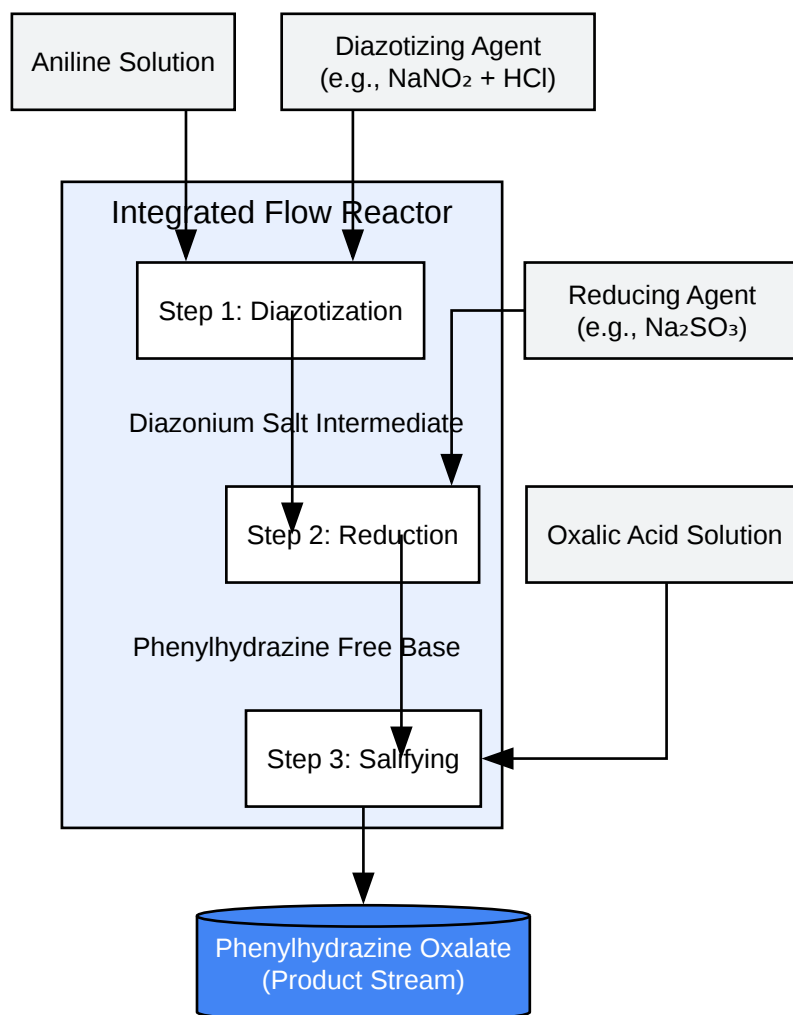
- **Dissolution:** In a clean Erlenmeyer flask, dissolve 1.0 equivalent of oxalic acid dihydrate in a minimal amount of warm deionized water or diethyl ether.
- **Addition of Phenylhydrazine:** While stirring, slowly add a solution containing 2.0 equivalents of freshly distilled phenylhydrazine dissolved in the same solvent.
- **Precipitation:** A dense, white precipitate of **phenylhydrazine oxalate** will form immediately upon mixing.[\[11\]](#)
- **Crystallization:** Continue stirring the mixture for 30 minutes. If using water, cool the flask in an ice bath to maximize precipitation.
- **Isolation:** Collect the precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with two small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[\[11\]](#)

- Drying: Dry the glistening white crystals in a vacuum desiccator or a low-temperature vacuum oven to a constant weight. A typical yield for this preparation is over 90%.<sup>[11]</sup>

## Industrial Synthesis: Continuous Flow Process Overview

For large-scale production, batch processing of hazardous intermediates like diazonium salts poses significant safety risks.<sup>[12]</sup> Modern industrial synthesis increasingly relies on continuous flow processes that integrate multiple reaction steps into a single, contained system.

Causality: A continuous flow setup minimizes the accumulation of unstable intermediates, enhances heat transfer, and improves process safety and efficiency. This is particularly important for the synthesis of phenylhydrazine, which begins with the diazotization of aniline.<sup>[12]</sup>



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Figure 2: Workflow for Continuous Flow Synthesis of Phenylhydrazine Salts.

## Characterization and Quality Control

- **Titrimetric Analysis:** A rapid and accurate method to confirm the stoichiometry and purity of the salt involves quantifying the oxalate content. The sample is treated with calcium acetate to precipitate calcium oxalate, which is then titrated with a standardized potassium permanganate solution.<sup>[11]</sup>
- **Spectroscopy:**
  - **FTIR:** The infrared spectrum should show characteristic peaks for the phenylhydrazinium cation (N-H stretching, aromatic C-H and C=C stretching) and the oxalate anion (strong C=O stretching). The absence of a C=N bond peak confirms the material is not a hydrazone.<sup>[13]</sup>
  - **<sup>1</sup>H NMR:** In a solvent like DMSO-d<sub>6</sub>, the spectrum would display signals for the aromatic protons of the phenyl group and exchangeable protons from the -NH<sub>2</sub><sup>+</sup> and -NH<sub>2</sub> groups.
- **Melting Point:** A sharp melting point is indicative of high purity.

## Section 4: Key Applications in Research and Development

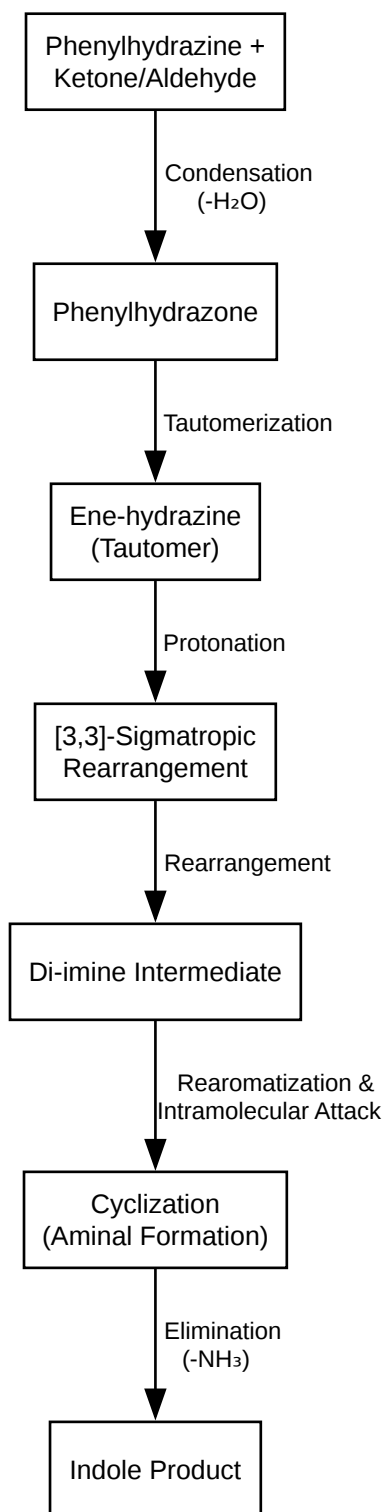
**Phenylhydrazine oxalate's** primary value is derived from its application in reactions where phenylhydrazine is a key reactant.

### The Fischer Indole Synthesis: A Cornerstone Application

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a preeminent method for constructing the indole nucleus.<sup>[14][15]</sup> This reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.<sup>[14]</sup>

**Mechanistic Insight:** The reaction proceeds through several key steps:

- **Hydrazone Formation:** The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
- **Tautomerization:** The phenylhydrazone isomerizes to its enamine tautomer (an 'ene-hydrazine').
- **[6][6]-Sigmatropic Rearrangement:** Following protonation, a concerted [6][6]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This is the rate-determining step.<sup>[15]</sup>
- **Rearomatization & Cyclization:** The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
- **Elimination:** Finally, the elimination of ammonia under acidic catalysis yields the stable, aromatic indole ring.<sup>[14][16]</sup>



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Figure 3: Simplified Mechanism of the Fischer Indole Synthesis.

Why use the Oxalate Salt? Using **phenylhydrazine oxalate** provides the necessary phenylhydrazine reactant and contributes to the acidic environment required to catalyze the reaction, often supplemented with stronger acids like polyphosphoric acid or zinc chloride.<sup>[14]</sup> Its solid, stable nature makes it easier and safer to weigh and handle compared to the corrosive and air-sensitive free base.<sup>[2]</sup>

## Protocol 4.1.1: General Procedure for Fischer Indole Synthesis

Materials:

- **Phenylhydrazine oxalate**
- A suitable ketone or aldehyde (e.g., cyclohexanone)
- Catalyst (e.g., polyphosphoric acid, glacial acetic acid, or ZnCl<sub>2</sub>)
- Ethanol or other suitable solvent

Procedure:

- In a round-bottom flask, combine the **phenylhydrazine oxalate** (1.0 eq) and the carbonyl compound (2.0-2.2 eq, as 1 eq of the salt provides 2 eq of phenylhydrazine).
- Add the chosen solvent and catalyst.
- Heat the mixture under reflux for the time required for the specific substrate (typically 1-4 hours), monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture and pour it into ice water.
- Neutralize the mixture with a suitable base (e.g., NaOH solution).
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

## Derivatization of Carbonyls for Analytical Purposes

The reaction between phenylhydrazine and an aldehyde or ketone produces a phenylhydrazone, which is typically a stable, crystalline solid with a sharp melting point.<sup>[5][17]</sup> This classic technique is used to identify unknown carbonyl compounds by comparing the melting point of the resulting derivative to known literature values.

### Protocol 4.2.1: Qualitative Identification of an Aldehyde/Ketone

Procedure:

- Dissolve a small amount of the unknown carbonyl compound in ethanol in a test tube.
- Add a solution of **phenylhydrazine oxalate** in a minimum of hot water.
- Warm the mixture gently for a few minutes.
- Cool the solution. A crystalline precipitate of the phenylhydrazone should form.
- Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
- Determine the melting point of the dried crystals and compare it with literature values.

## Section 5: Safety, Handling, and Disposal

Phenylhydrazine and its salts are highly toxic and must be handled with extreme caution by trained professionals.<sup>[6][18]</sup> The primary hazards include acute toxicity via all routes of exposure, carcinogenicity, and suspected mutagenicity.<sup>[19][20]</sup>

Hazard Class	GHS Classification	Hazard Statement
Acute Toxicity	Category 3 (Oral, Dermal, Inhalation)	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Mutagenicity	Category 2	H341: Suspected of causing genetic defects
Carcinogenicity	Category 1B / 2	H350/H351: May cause cancer / Suspected of causing cancer
STOT (Single Exposure)	Category 1	H370: Causes damage to organs
Aquatic Hazard	Category 1	H400: Very toxic to aquatic life

Note: Classifications are based on data for phenylhydrazine and its salts. Refer to the specific Safety Data Sheet (SDS) for **Phenylhydrazine Oxalate**.[\[6\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

## Protocol 5.1: Safe Handling Procedures

- Engineering Controls: Always handle **phenylhydrazine oxalate** inside a certified chemical fume hood to prevent inhalation of dust or vapors.[\[19\]](#)
- Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles with a face shield.[\[20\]](#)
- Weighing and Transfer: Handle as a solid to minimize dust generation. Use a spatula for transfers. If creating solutions, add the solid slowly to the solvent.

- Contamination: Prevent contact with skin, eyes, and clothing.[21] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

## Protocol 5.2: Spill and Exposure Management

- Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal.[21] Ventilate the area and wash the spill site after cleanup is complete.
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[18]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Disposal: Dispose of **phenylhydrazine oxalate** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[19][22]

## Section 6: Conclusion

**Phenylhydrazine oxalate** stands as a vital and versatile reagent in the toolkit of the modern chemist. By converting the hazardous liquid phenylhydrazine into a stable, crystalline solid, it offers a safer and more convenient alternative for a range of critical transformations. Its indispensable role in the Fischer indole synthesis continues to fuel drug discovery and development, while its utility in classical analytical chemistry remains a valuable pedagogical and practical tool. Despite its significant hazards, a thorough understanding of its properties and adherence to strict safety protocols enable researchers to harness its synthetic power effectively and responsibly.

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